4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole core. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 4-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles . Industrial production methods often employ catalytic processes, such as ruthenium-catalyzed hydrogen transfer reactions, to achieve high yields and selectivity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Pyrazole derivatives can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions typically involve hydrazine or other reducing agents.
Substitution: Substitution reactions often use aryl halides and copper catalysts to introduce different functional groups.
Common reagents and conditions for these reactions include bromine, hydrazine, and copper catalysts. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Scientific Research Applications
4-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial and antimalarial applications, it binds to the active site of enzymes like Lm-PTR1, inhibiting their activity and leading to the death of the parasite . The compound’s structure allows it to fit into the enzyme’s active site, disrupting normal enzymatic functions.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Properties
Molecular Formula |
C17H19BrN6O3 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H19BrN6O3/c1-4-23-8-12(15(22-23)16(19)25)20-17(26)13-6-5-11(27-13)7-24-10(3)14(18)9(2)21-24/h5-6,8H,4,7H2,1-3H3,(H2,19,25)(H,20,26) |
InChI Key |
ZIIPBQJCNHJSMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.